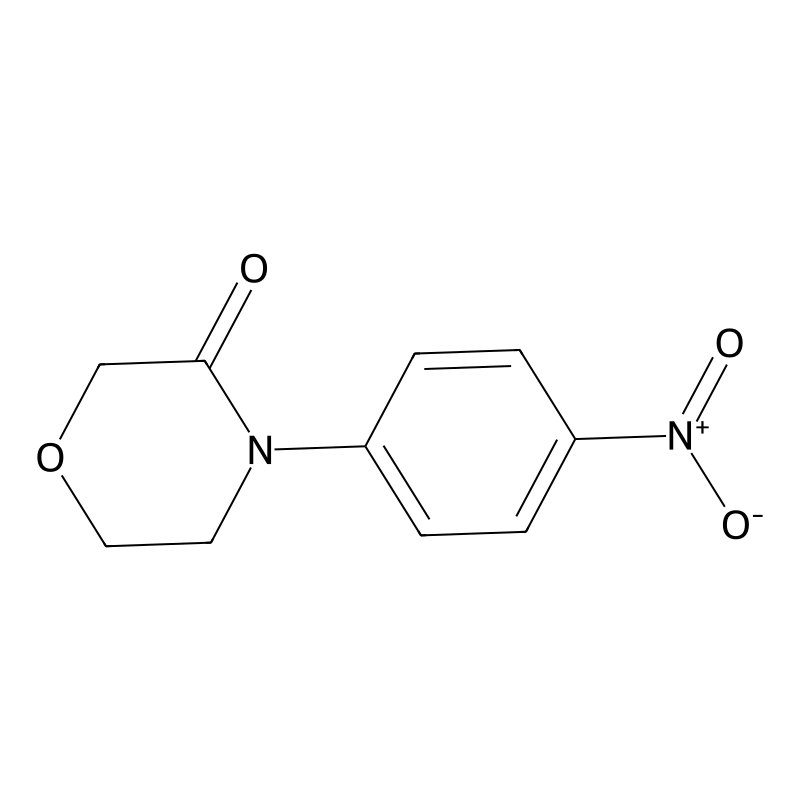

4-(4-Nitrophenyl)morpholin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of Morpholine-Containing Pharmaceuticals: Some suppliers list 4-(4-Nitrophenyl)morpholin-3-one as a reagent used for the preparation of morpholine-containing pharmaceuticals [, ]. Morpholine is a heterocyclic ring structure found in various drugs, including antibiotics and antifungals []. This suggests that 4-Nitrophenylmorpholinone might be involved in the synthesis of these medications, but further research is needed to understand the specific reactions and applications.

Current Limitations:

- Limited Public Information: In-depth scientific literature on the specific research applications of 4-Nitrophenylmorpholinone appears to be scarce. More research is needed to explore its potential uses in various scientific fields.

Future Research Directions:

- Synthetic Organic Chemistry: Given the presence of a reactive nitro group, 4-Nitrophenylmorpholinone could be a valuable intermediate in organic synthesis for the development of novel molecules with various functionalities.

- Medicinal Chemistry: Further research could investigate the potential of 4-Nitrophenylmorpholinone as a building block for the design and synthesis of new drugs.

4-(4-Nitrophenyl)morpholin-3-one is a nitro compound characterized by the molecular formula C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol. This compound features a morpholine ring substituted with a nitrophenyl group at the 4-position. Its structure is significant in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban . The compound is known for its potential applications in scientific research and industrial processes.

- Oxidation: The compound can be synthesized through the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite as the oxidant .

- Reduction: The nitro group can be reduced to an amine group, yielding 4-(4-aminophenyl)morpholin-3-one. This reduction typically employs hydrogenation methods in the presence of catalysts such as palladium or nickel .

The synthesis of 4-(4-nitrophenyl)morpholin-3-one involves several steps:

- Formation of 4-(4-nitrophenyl)morpholine: This is achieved by condensing 4-chloronitrobenzene with morpholine.

- Oxidation: The morpholine derivative is then oxidized using sodium chlorite under acidic conditions to produce 4-(4-nitrophenyl)morpholin-3-one .

- Reduction (if desired): Further reduction can convert the nitro group into an amine, producing 4-(4-aminophenyl)morpholin-3-one, which is a key intermediate for rivaroxaban synthesis .

The primary applications of 4-(4-nitrophenyl)morpholin-3-one include:

- Pharmaceutical Development: It serves as an important intermediate in synthesizing various drugs, including anticoagulants like rivaroxaban.

- Research Reagent: The compound is utilized in scientific studies related to drug design and development due to its unique chemical properties .

- Nanotechnology: There are emerging applications in nanotechnology, particularly in synthesizing nanowires for electronic applications.

Several compounds share structural similarities with 4-(4-nitrophenyl)morpholin-3-one. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 4-(4-Aminophenyl)morpholin-3-one | Contains an amine group instead of a nitro group | Key intermediate for rivaroxaban synthesis |

| 4-(3-Oxo-4-morpholinyl)nitrobenzene | Different substitution pattern on the benzene ring | Exhibits different reactivity profiles |

| Morpholine derivatives | Varied substitutions on the morpholine ring | Broad range of biological activities |

These compounds illustrate variations in chemical properties and biological activities, highlighting the unique position of 4-(4-nitrophenyl)morpholin-3-one within this class of chemicals. Its specific nitro substitution makes it particularly valuable for targeted pharmaceutical applications .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant